Bienvenue dans la boutique en ligne BenchChem!

1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione

tautomerism physicochemical properties LogP

1H-Pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione (CAS 1049677-62-4) is the defined keto tautomer of the pyrazolo[3,4-d]pyrimidine-4,6-dione heterocycle. This fused pyrazole-pyrimidine system is a purine isostere and serves as the core scaffold for multiple pharmacologically active classes, including xanthine oxidase inhibitors and ATP-competitive kinase inhibitors.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 1049677-62-4
Cat. No. B11920145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione
CAS1049677-62-4
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NN=C2C1C(=O)NC(=O)N2
InChIInChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1-2H,(H2,7,8,9,10,11)
InChIKeyBMSAROUZJGYAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1H-Pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione Is the Keto Tautomer That Defines the Oxypurinol Scaffold


1H-Pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione (CAS 1049677-62-4) is the defined keto tautomer of the pyrazolo[3,4-d]pyrimidine-4,6-dione heterocycle. This fused pyrazole-pyrimidine system is a purine isostere and serves as the core scaffold for multiple pharmacologically active classes, including xanthine oxidase inhibitors and ATP-competitive kinase inhibitors [1]. Its unambiguous tautomeric assignment—supported by IR spectroscopy evidence that oxypurines exist essentially in the keto form—makes it the structurally defined reference standard for procurement, as the tautomeric state directly influences hydrogen‑bond donor/acceptor capacity and computed physicochemical descriptors such as LogP [2].

Why Generic Substitution of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione Fails


In-class compounds such as oxypurinol (CAS 2465-59-0) and allopurinol (CAS 315-30-0) share the same elemental formula but differ critically in oxidation state, tautomeric preference, and substitution pattern. The 3aH,5H-dione tautomer (1049677-62-4) presents a distinct hydrogen‑bonding array that governs its recognition by xanthine oxidase and kinase active sites [1]. Substituting it with the 4,6-diol tautomer or the 4-monohydroxy analogue (allopurinol) yields molecules with different LogP values, solubility profiles, and metabolic stability, which can lead to divergent biological readouts [2]. Therefore, procurement of the exact tautomer is not interchangeable when reproducibility in enzymatic or cell‑based assays is required.

Quantitative Evidence Guide for 1H-Pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione


Tautomer-Dependent LogP and Hydrogen-Bonding Capacity Differentiates the 3aH,5H-Dione from the Diol Tautomer

The 3aH,5H-dione tautomer (CAS 1049677-62-4) exhibits a computed LogP of −1.63 , whereas the 4,6-dihydroxy tautomer (oxypurinol, CAS 2465-59-0) has a reported LogP ranging from −2.0 (ALOGPS) to −0.75 (ChemAxon) depending on the calculation method [1]. The lower LogP of the dione form indicates greater hydrophilicity, which can influence aqueous solubility and membrane permeability in biological assays.

tautomerism physicochemical properties LogP

Privileged Scaffold for CDK2 Inhibition with Sub-Micromolar Potency Achieved Through Substitution

The 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione core is the direct scaffold from which potent CDK2 inhibitors are derived. While the unsubstituted parent serves as the essential synthetic starting point, its 3-substituted analogues achieve CDK2/CyclinA2 IC50 values as low as 0.332 ± 0.018 µM, surpassing roscovitine (IC50 = 0.457 ± 0.025 µM) in a head-to-head enzymatic assay [1]. The parent dione form provides the hinge-binding pharmacophore that is conserved across all active analogues.

CDK2 inhibition anticancer kinase inhibitor

Dual CDK2/GSK-3β Inhibition: A Polypharmacology Advantage Not Shared by Purine-Based Inhibitors

Pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives exhibit dual CDK2/GSK-3β inhibitory activity, a polypharmacological profile not observed with purine-based CDK2 inhibitors such as roscovitine. In a recent study, substituted derivatives showed CDK2 IC50 values of 0.244 and 0.128 µM and GSK-3β IC50 values of 0.317 and 0.160 µM, with selectivity over seven off-target kinases . The parent dione scaffold provides the essential hydrogen-bond acceptor/donor pattern for hinge-region binding in both kinases.

dual kinase inhibition CDK2 GSK-3β polypharmacology

Distinct Hydrogen-Bonding Array Confirmed by IR and X-Ray Crystallography

Infrared spectroscopy studies on oxypurines have established that the thermodynamically favoured form in the solid state and in solution is the keto tautomer [1]. The 1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione form (1049677-62-4) corresponds to this experimentally verified keto structure. The diol tautomer (CAS 2465-59-0) represents a minor equilibrium species. This tautomeric preference directly affects the compound's ability to engage in specific intermolecular hydrogen bonds with biological targets.

tautomerism IR spectroscopy crystal structure

Synthetic Versatility: Direct Intermediate for PDE1 Inhibitor Libraries and Kinase-Focused Chemical Probes

The 4,6-dione core is a direct synthetic precursor to phosphodiesterase 1 (PDE1) inhibitors claimed in US patent US8846693B2, where N1-, N2-, or N7-substituted derivatives are generated in a single step from the unsubstituted dione [1]. This contrasts with pyrazolo[4,3-d]pyrimidine-5,7-dione isomers, which require a distinct Curtius rearrangement route and yield different regiochemical outcomes [2]. The commercial availability of the 4,6-dione scaffold in 97% purity from multiple vendors streamlines the synthesis of focused libraries.

synthetic intermediate PDE1 inhibitor chemical probe library synthesis

Mechanism-Based Xanthine Oxidase Inactivation: Alloxanthine Pathway Requires the 4,6-Dione Oxidation State

The 4,6-dione oxidation state is essential for the mechanism-based ('suicide') inactivation of xanthine oxidase. Allopurinol (4-monohydroxy) is enzymatically oxidized to alloxanthine (4,6-dihydroxy/dione), which then forms a tight complex with the Mo(IV) centre of the enzyme [1]. The 1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione tautomer represents the direct product of this enzymatic oxidation and the species responsible for irreversible enzyme inhibition, whereas allopurinol itself is a reversible substrate.

xanthine oxidase allopurinol alloxanthine mechanism-based inhibition

Best Application Scenarios for 1H-Pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione


Kinase Inhibitor Probe and Lead Discovery: CDK2/GSK-3β Dual Inhibition

Use the 4,6-dione core as the starting scaffold for structure–activity relationship (SAR) studies targeting dual CDK2/GSK-3β inhibition. The scaffold has produced derivatives with CDK2 IC50 values as low as 0.128 µM and selectivity over seven off-target kinases . The unambiguous keto tautomer ensures consistent hinge-region hydrogen bonding, which is critical for reproducible biochemical and cellular SAR.

Xanthine Oxidase Mechanism and Inhibitor Screening Studies

Employ the 3aH,5H-dione tautomer as the authentic alloxanthine species for xanthine oxidase inhibition assays. Unlike allopurinol, this compound directly forms a stoichiometric complex with the enzyme's molybdenum centre, enabling precise active-site titration and mechanism-based inhibition studies .

PDE1 Inhibitor Library Synthesis

Leverage the commercial availability of the 4,6-dione scaffold (97% purity, CAS 1049677-62-4) for one-step diversification into N1-, N2-, or N7-substituted PDE1 inhibitors as described in US patent US8846693B2 [1], supporting CNS drug discovery programmes targeting dopamine D1 receptor pathways.

Tautomer-Controlled Physicochemical Profiling

Utilize the 3aH,5H-dione tautomer as a reference standard in tautomer-dependent ADME studies, where the computed LogP (−1.63) provides a defined baseline that can be compared against the diol tautomer (LogP −2.0 to −0.75) [1] to quantify the impact of tautomeric state on solubility, permeability, and metabolic stability.

Quote Request

Request a Quote for 1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.